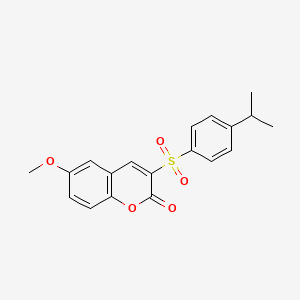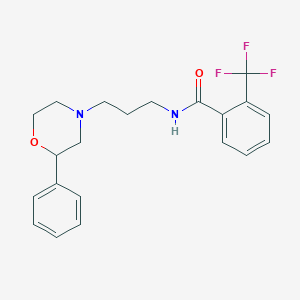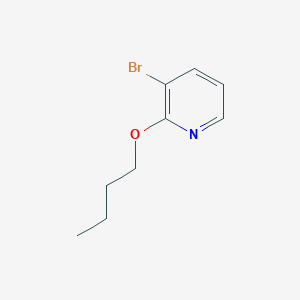![molecular formula C11H13BrN2 B2818855 7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline CAS No. 1542457-04-4](/img/structure/B2818855.png)
7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline is a chemical compound with the CAS Number: 1542457-04-4 . It has a molecular weight of 253.14 . The IUPAC name for this compound is 7-bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline . The InChI code for this compound is 1S/C11H13BrN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h3-4,6,9,13H,1-2,5,7H2 .
Molecular Structure Analysis
The molecular structure of 7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline consists of a pyrrolo[1,2-a]quinoxaline core with a bromine atom attached at the 7th position . The InChI code provides a textual representation of the molecule’s structure .Scientific Research Applications
Visible Light Mediated Synthesis
The compound 7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline and its derivatives can be synthesized via visible light-mediated annulation processes. For instance, 1-(2-Bromophenyl)-1H-pyrrole reacts with aromatic alkynes under blue light irradiation in the presence of catalytic rhodamine 6G and DIPEA, leading to the formation of pyrrolo[1,2-a]quinoline and ullazines. This method avoids the use of transition metal catalysts and operates at room temperature, providing a sustainable approach to synthesizing these compounds (Das et al., 2016).
Condensation and Intramolecular Cyclization
Another efficient synthesis route involves the condensation of 1,3-diaryl-4-bromo-2-buten-1-ones with o-phenylenediamine, leading to 2-[2,4-diaryl-1H-pyrrol-1-yl]phenylamines. Heating these compounds in formic acid results in formylation and intramolecular condensation, yielding 1,3-diarylpyrrolo[1,2-a]quinoxalines. This method showcases the potential for forming complex heterocyclic structures through strategic condensation and cyclization steps (Potikha & Kovtunenko, 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h3-4,6,9,13H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFDYVJBZHGOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC3=C(N2C1)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4,7,8-Tetramethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2818779.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2818780.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2818781.png)
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine](/img/structure/B2818784.png)
![3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid](/img/structure/B2818786.png)
![3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2818787.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2818791.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2818793.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate](/img/structure/B2818795.png)